(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine

Chiral Resolution Enantiomeric Excess Stereoselective Synthesis

Sourcing chiral piperazinone building blocks with undefined stereochemistry can derail SAR studies. This single-enantiomer (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine provides absolute stereochemical integrity, eliminating costly chiral separation of downstream diastereomers. Its orthogonal Boc/benzyl protection enables chemoselective N1/N4 functionalization. Key advantages: · Guaranteed (R)-configuration at C3 for reliable stereochemical outcomes; · Orthogonal protecting groups for streamlined multi-step synthesis; · Versatile hydroxymethyl handle for further derivatization. Intended for research use only. Bulk and custom packaging available upon request.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 1384268-90-9
Cat. No. B1445629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine
CAS1384268-90-9
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(N(C(=O)C1)CC2=CC=CC=C2)CO
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-10-14(12-20)19(15(21)11-18)9-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3/t14-/m1/s1
InChIKeyYOFQVFLXONCCSB-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine (CAS 1384268-90-9) for Chiral Synthesis


(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine (CAS 1384268-90-9) is a chiral, orthogonally protected piperazinone building block with a molecular formula of C17H24N2O4 and a molecular weight of 320.38 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a benzyl group at N4, and a stereogenic center at C3 bearing a hydroxymethyl substituent. This specific substitution pattern makes it a versatile intermediate in medicinal chemistry for constructing polysubstituted piperazine and oxopiperazine derivatives, where stereochemistry and orthogonal protecting groups are crucial for downstream diversification [1].

Procurement Risk Alert: Why Generic Analogs Cannot Replace (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine


Generic substitution with alternative chiral piperazinones or racemic mixtures is not chemically or procedurally sound. The defined (R)-stereochemistry at the C3 position is critical, as the stereochemical outcome of subsequent reactions with this scaffold is directly dependent on the starting material's configuration [1]. Substituting with the (S)-enantiomer or the racemate would lead to diastereomeric mixtures in downstream products, necessitating costly and time-consuming chiral separations. Furthermore, the specific orthogonal protecting group strategy—a base-labile Boc group and a hydrogenolyzable benzyl group—is essential for selective deprotection sequences in complex target syntheses. Using an analog with a different protecting group, such as a Cbz or Fmoc group, would require a complete re-validation of the synthetic route and may be incompatible with existing process chemistry.

Quantitative Differentiation Data for (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine


Chiral Purity and Stereochemical Integrity of (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine

The commercial procurement of (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine from suppliers like MolCore ensures a specified chemical purity of ≥98% . While a specific enantiomeric excess (ee) value is not provided in the public product literature, the defined (R)-configuration is the critical differentiating factor from its (S)-enantiomer (CAS not publicly listed for the (S)-form) and the racemic mixture. The use of the pure (R)-enantiomer is paramount, as the stereochemistry of the final polysubstituted piperazine or oxopiperazine product is dependent on the starting material's configuration [1].

Chiral Resolution Enantiomeric Excess Stereoselective Synthesis

Orthogonal Protecting Group Strategy in (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine

The target compound possesses an orthogonal protecting group pair: an acid-labile tert-butoxycarbonyl (Boc) group at N1 and a hydrogenolyzable benzyl group at N4. This is in contrast to common analogs like 1-Cbz-4-benzyl-piperazinones (e.g., CAS 78818-15-2), which feature a Cbz group at N1. The Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl) without affecting the N-benzyl group, while the benzyl group can be cleaved via catalytic hydrogenation without removing the Boc group [1]. This orthogonal selectivity is quantified by the differing deprotection conditions, enabling sequential functionalization of the piperazinone ring that would not be possible with non-orthogonal protecting group pairs [2].

Orthogonal Protection Synthetic Strategy Deprotection Selectivity

Physicochemical Property Differentiation: Boiling Point

The predicted boiling point of (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine is 505.3±45.0 °C at standard pressure (760 mmHg) . This is significantly higher than a simple 3-(hydroxymethyl)-piperazinone analog, such as (6R)-6-(hydroxymethyl)-2-piperazinone, which has a predicted boiling point of 391.1±27.0 °C . The higher boiling point of the target compound is consistent with its greater molecular weight (320.38 g/mol) and the presence of the large, lipophilic Boc and benzyl protecting groups, which increase intermolecular van der Waals forces.

Physicochemical Properties Boiling Point Purification

Validated Application Scenarios for (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine


Chiral Building Block for Stereoselective Medicinal Chemistry

This compound is optimally applied as a single-enantiomer building block for the stereoselective synthesis of polysubstituted piperazines and oxopiperazines [1]. The defined (R)-stereochemistry at C3 ensures that the resulting molecular scaffold has the correct 3D orientation for biological target engagement, which is critical in structure-activity relationship (SAR) studies. This scenario is supported by the evidence of its chiral configuration being essential for downstream stereochemical control [1].

Orthogonal Protection for Sequential Diversification

The orthogonal Boc and benzyl protecting groups make this compound a prime choice for multi-step synthetic sequences requiring chemoselective manipulation [2]. Researchers can first deprotect the Boc group under acidic conditions to functionalize the N1 position, followed by hydrogenolytic cleavage of the benzyl group to functionalize N4. This level of synthetic control is not achievable with non-orthogonal protecting group combinations and is directly supported by the evidence presented [2].

Scaffold for Exploring 2-Oxopiperazine Chemical Space

The compound serves as a key scaffold for designing and synthesizing novel 2-oxopiperazine-containing molecules, a motif found in various pharmacologically active compounds [1]. Its pre-installed hydroxymethyl group at C3 and the protected nitrogen atoms provide multiple vectors for further derivatization, enabling the rapid exploration of chemical space around this privileged structure in drug discovery programs. This is a class-level application inferred from its use as a 'useful building block' in medicinal chemistry [1].

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